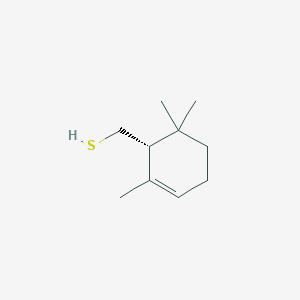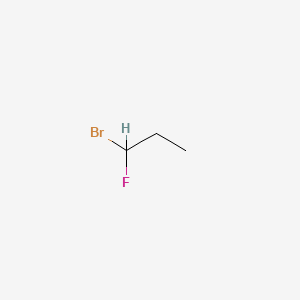
Bromofluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromofluoropropane, specifically 1-Bromo-3-fluoropropane, is an organic compound with the molecular formula C₃H₆BrF. It is a halogenated hydrocarbon, characterized by the presence of both bromine and fluorine atoms attached to a propane backbone. This compound is often used in various chemical syntheses and has significant applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 3-fluoropropanol with hydrobromic acid (HBr) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-fluoropropane may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process often includes purification steps such as distillation to separate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-fluoropropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, 1-Bromo-3-fluoropropane can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: The major product is often an alkene, such as 3-fluoropropene.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoropropane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Bromo-3-fluoropropane exerts its effects largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile and the reaction conditions .
Comparación Con Compuestos Similares
1-Bromo-2-fluoropropane: Another halogenated propane derivative with similar reactivity but different positional isomerism.
1-Chloro-3-fluoropropane: Similar in structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 1-Bromo-3-fluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields .
Propiedades
Número CAS |
65291-92-1 |
|---|---|
Fórmula molecular |
C3H6BrF |
Peso molecular |
140.98 g/mol |
Nombre IUPAC |
1-bromo-1-fluoropropane |
InChI |
InChI=1S/C3H6BrF/c1-2-3(4)5/h3H,2H2,1H3 |
Clave InChI |
ZAONJNQXCRQBQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


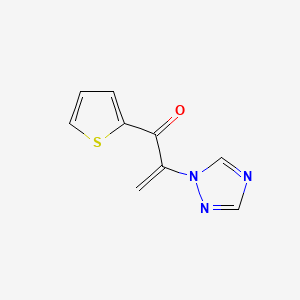
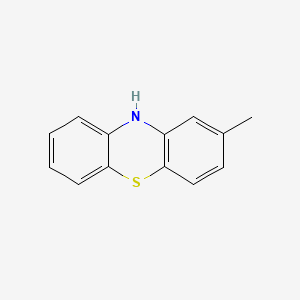
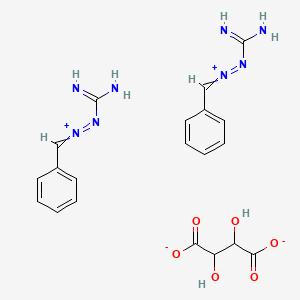
![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)





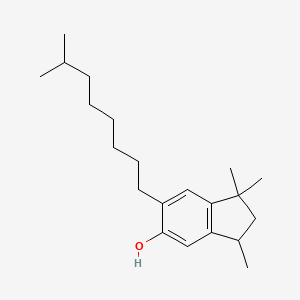
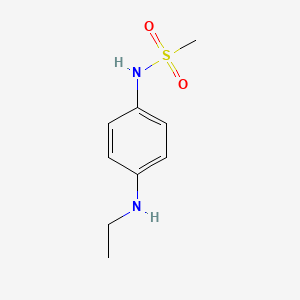
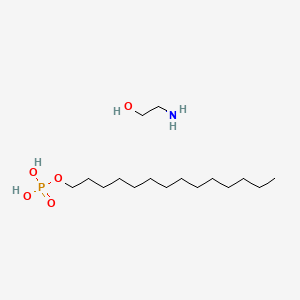
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
